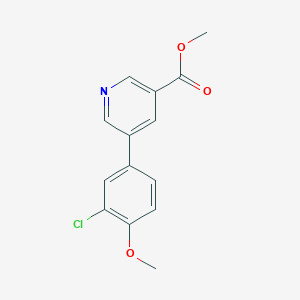
5-(3-氯-4-甲氧基苯基)烟酸甲酯
概述
描述
Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C14H12ClNO3. It is also known by its IUPAC name, methyl 5-(3-chloro-4-methoxyphenyl)nicotinate. This compound is characterized by a pyridine ring substituted with a carboxylate group and a chloromethoxyphenyl group .
科学研究应用
Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with nicotinic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process generally includes the same basic steps as laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .
相似化合物的比较
Similar Compounds
- Methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate
- Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-2-carboxylate
- Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylate
Uniqueness
Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its chloro and methoxy substituents contribute to its reactivity and potential therapeutic applications .
生物活性
Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate (CAS Number: 1298047-68-3) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a chloro and methoxy substitution on the phenyl ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate can be represented as follows:
- IUPAC Name : Methyl 5-(3-chloro-4-methoxyphenyl)nicotinate
- Molecular Formula : C14H12ClNO3
- Molecular Weight : 273.70 g/mol
The biological activity of methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of functional groups such as the carboxylate and the methoxy moiety allows for the formation of hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity .
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of pyridine have shown selective activity against bacterial strains, suggesting that methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate may also possess antimicrobial potential .
Case Studies and Research Findings
属性
IUPAC Name |
methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-13-4-3-9(6-12(13)15)10-5-11(8-16-7-10)14(17)19-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDOIIHTLWDUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















